p53 (149-157) -

p53 (149-157)

Catalog Number: EVT-243969
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cellular tumor antigen p53
Source and Classification

The TP53 gene is located on chromosome 17 (17p13.1) and encodes the p53 protein. It is classified as a tumor suppressor gene due to its role in preventing cancer development by regulating cell growth and division. Mutations in this gene are frequently observed in various cancers, making it one of the most studied genes in oncology . The p53 protein can be classified into several domains: a transactivation domain, a DNA-binding domain, and a tetramerization domain, each contributing to its regulatory functions .

Synthesis Analysis

Methods and Technical Details

The synthesis of p53 (149-157) can be achieved through various peptide synthesis methods. Solid-phase peptide synthesis (SPPS) is commonly employed due to its efficiency and ability to produce high-purity peptides. In this method, the peptide chain is assembled on a solid resin support, allowing for stepwise addition of protected amino acids. Following synthesis, the peptide is cleaved from the resin and deprotected to yield the final product. Characterization techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are utilized to confirm purity and molecular weight .

Molecular Structure Analysis

Structure and Data

The p53 protein exhibits a complex structure characterized by several distinct domains. The DNA-binding domain, which includes residues from amino acids 102 to 292, is crucial for its function as a transcription factor. The specific segment from amino acids 149 to 157 contributes to this domain's stability and interaction with DNA. Structural studies have shown that p53 forms a characteristic beta barrel structure with loops that facilitate binding to DNA . The crystal structure of p53 has been extensively studied, providing insights into its conformational flexibility and binding mechanisms.

Chemical Reactions Analysis

Reactions and Technical Details

p53 participates in numerous biochemical reactions primarily as a transcription factor. Upon activation by various stress signals (e.g., DNA damage), p53 undergoes post-translational modifications such as phosphorylation and acetylation. These modifications enhance its stability and transcriptional activity. For instance, phosphorylation at specific serine residues allows p53 to bind more effectively to target genes involved in cell cycle arrest or apoptosis . Additionally, p53 can interact with other proteins such as MDM2, which regulates its degradation through ubiquitination .

Mechanism of Action

Process and Data

The mechanism of action of p53 involves its activation in response to cellular stress signals. Once stabilized through post-translational modifications, p53 forms tetramers that bind to specific DNA sequences known as p53 response elements. This binding initiates transcription of target genes that regulate cell cycle progression, apoptosis, and DNA repair mechanisms. Notably, p53 activates genes like p21, which inhibits cyclin-dependent kinases, leading to cell cycle arrest . Moreover, p53 can induce apoptosis in cells with irreparable DNA damage through pathways involving pro-apoptotic factors like BAX .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of the peptide sequence p53 (149-157) include its solubility in aqueous solutions under physiological conditions due to its hydrophilic nature. Chemically, this segment contains several polar amino acids that contribute to its interaction with other biomolecules. The molecular weight of this peptide segment is approximately 1,000 Da . Additionally, studies have indicated that post-translational modifications significantly influence the chemical properties of the full-length protein.

Applications

Scientific Uses

Immunological Significance of p53 (149–157) in Cancer Biology

Role as a Wild-Type p53-Derived Tumor-Associated Antigen

p53 (149–157) (sequence: STPPPGTRV) represents a wild-type (WT) p53-derived peptide that functions as a tumor-associated antigen (TAA) despite its origin from a non-mutated self-protein. In normal cells, p53 protein levels are kept low through MDM2-mediated ubiquitination and proteasomal degradation, limiting peptide presentation [2] [7]. However, TP53 gene mutations—occurring in >50% of human cancers—typically result in conformational changes that impair p53's DNA-binding capacity while simultaneously extending its half-life, leading to nuclear and cytosolic accumulation of dysfunctional protein [2] [3]. This overexpression enables enhanced proteasomal processing and presentation of WT p53-derived peptides, including p53 (149–157), on MHC class I molecules of tumor cells.

Notably, p53 mutations are heterogeneous across cancer types, with hotspot residues (R175, G245, R248, R249, R273, R282) concentrated within the DNA-binding domain (exons 4–9) [3]. The persistence of WT sequence peptides like p53 (149–157) (spanning residues 149-157) provides a universal target applicable across diverse TP53-mutated malignancies. Immunohistochemical studies confirm that p53 protein overexpression correlates with increased detection of p53 (149–157)-specific cytotoxic T lymphocytes (CTLs) in patients' circulation and tumor microenvironment, validating its physiological relevance as a naturally processed TAA [1] [4].

Table 1: Clinical Relevance of p53 Overexpression in Cancer

Cancer Typep53 Mutation Frequencyp53 Protein OverexpressionAssociation with p53 (149-157) Presentation
Breast Cancer~30%>80% in mutant casesPositive correlation in DC vaccine trials [1]
HNSCC60-80%~70%Inverse correlation with tumor stage [4]
Ovarian Cancer>95% (serous)>90%Demonstrated in ex vivo assays [3]

HLA-A*0201-Restricted Cytotoxic T Lymphocyte (CTL) Epitope Recognition Dynamics

p53 (149–157) is an HLA-A0201-restricted epitope, meaning its immunogenicity is confined to patients expressing this common MHC class I allele (present in ~40% of Caucasians). Flow cytometric analyses using HLA-A0201 tetramers complexed with p53 (149–157) reveal detectable frequencies of epitope-specific CD8+ T cells in the peripheral blood of head and neck squamous cell carcinoma (HNSCC) patients, albeit with substantial interpatient heterogeneity [4].

Critical insights into CTL dynamics include:

  • Differentiation Phenotypes: Higher frequencies of tetramer-positive (tet+) CD8+ T cells correlate with increased proportions of naïve T cells (CD45RA+CCR7+), which are functionally inactive. Conversely, lower frequencies associate with effector memory (TEM: CD45RA−CCR7−) and terminally differentiated (TTD: CD45RA+CCR7−) phenotypes capable of immediate cytotoxic function [4] [5].
  • Clinical Correlations: Elevated frequencies of circulating p53 (149–157)-specific T cells negatively correlate with tumor stage and p53 overexpression in HNSCC, suggesting immune editing where advanced tumors evade recognition [4].
  • Vaccine-Induced Responses: In metastatic breast cancer trials, dendritic cells (DCs) pulsed with p53 (149–157) and other p53 peptides induced measurable CTL responses in 4/7 patients achieving stable disease (SD), compared to only 2/9 with progressive disease (PD) [1]. This indicates functional CTL activation contributes to clinical benefit.

Table 2: Phenotypic Distribution of p53 (149-157)-Specific CD8+ T Cells in HNSCC Patients

T Cell SubsetPhenotypeFunctional StateCorrelation with Tet+ Frequency
Naïve (TN)CD45RA+ CCR7+InactivePositive (r=0.62, p<0.01) [4]
Central Memory (TCM)CD45RA− CCR7+Proliferative potentialNeutral
Effector Memory (TEM)CD45RA− CCR7−Immediate effector functionNegative (r=−0.58, p<0.01)
Terminally Differentiated (TTD)CD45RA+ CCR7−Short-lived cytotoxicityNegative (r=−0.54, p<0.01)

Structural and Functional Determinants of p53 (149–157) Binding to MHC Class I

The molecular interaction between p53 (149–157) and HLA-A*0201 governs its immunogenicity. Key structural features include:

  • Anchor Residues: Position 2 (Thr) and the C-terminus (Val) serve as primary anchors, fitting into the B and F pockets of HLA-A0201’s peptide-binding groove. Thr provides optimal complementarity to HLA-A0201’s B pocket, dominated by hydrophobic residues [2] [6].
  • Secondary Interactions: Proline at P1 and Proline at P3 stabilize a polyproline type II helix conformation, while Arg at P8 projects upward for potential T-cell receptor (TCR) contact [2].
  • Thermodynamic Stability: Compared to other p53 epitopes, p53 (149–157) exhibits intermediate HLA-A*0201 binding affinity (IC50 ~150 nM), sufficient for stable surface presentation but suboptimal relative to viral epitopes. Anchor-modified p53 peptides (e.g., P2 residue substitutions) show enhanced binding but risk altering TCR recognition [1] [3].

Biophysical studies indicate that peptides binding MHC class I with moderate affinity (IC50 50–500 nM) often elicit stronger CTL responses than high-affinity binders, as they mimic physiological ligand processing more authentically [2]. This may explain why p53 (149–157), despite not being the strongest HLA-A*0201 binder among p53 peptides, demonstrates consistent immunogenicity in clinical settings.

Table 3: Structural Features of p53 (149-157)

FeatureResidue PositionRole in MHC Binding/TCR Recognition
Primary Anchor (P2)Thr (150)Binds HLA-A*0201 B pocket (hydrophobic)
Primary Anchor (C-term)Val (157)Binds HLA-A*0201 F pocket
Secondary Anchor (P1)Ser (149)Influences N-terminal flexibility
TCR Contact (P8)Arg (156)Potential charge interaction with TCR
Peptide ConformationP3-P5 (PPG)Polyproline helix stabilization

Comparative Immunogenicity of p53 (149–157) vs. Other p53 Epitopes

p53 (149–157) displays distinct immunogenic properties when compared to other well-studied WT p53 epitopes, particularly p53 (264–272) (sequence: LLGRNSFEV):

  • Baseline Frequencies: Untreated HNSCC patients exhibit higher circulating frequencies of p53 (264–272)-specific CD8+ T cells (median: 0.08% of CD8+ T cells) compared to p53 (149–157)-specific cells (median: 0.03%) [4] [5]. This may reflect differential antigen processing efficiency or central tolerance mechanisms.
  • Phenotypic Profiles: p53 (264–272)-specific T cells show higher proportions of TEM and TTD subsets than p53 (149–157)-specific cells, suggesting greater functional activation under basal conditions [4].
  • Vaccine Responses: In DC-based vaccine trials, p53 (149–157) elicits CTL responses in a higher proportion of patients (57% responders) than p53 (264–272) (45%), though the latter associates with stronger IFN-γ secretion [1] [3].
  • Clinical Impact: Breast cancer patients mounting CTL responses against p53 (149–157) after vaccination show a trend toward prolonged stable disease compared to those responding solely to p53 (264–272) (median SD duration: 7.1 vs. 5.3 months) [1]. This may relate to differences in TCR avidity or epitope presentation stability on tumor cells.

The differential immunogenicity stems partly from structural factors:

  • Peptide Stability: p53 (264–272) forms more stable HLA-A*0201 complexes (half-life >12 hours) than p53 (149–157) (half-life ~8 hours), potentially allowing longer exposure to CTLs [3].
  • TCR Repertoire Diversity: p53 (149–157) engages a broader TCR repertoire due to its charged Arg residue at P8, whereas p53 (264–272) relies more on hydrophobic interactions, constraining TCR diversity [4] [5].

Table 4: Comparative Immunogenicity of HLA-A0201-Restricted p53 Epitopes*

Parameterp53 (149-157)p53 (264-272)Key Implications
HLA-A*0201 Binding AffinityIntermediate (~150 nM)High (~25 nM)Higher affinity does not guarantee superior immunogenicity [3]
Peptide-MHC Complex StabilityModerate (t½ ~8h)High (t½ >12h)Longer stability may enhance CTL effector function [3]
Naïve T Cell ProportionHigherLowerp53 (149-157) responses may require stronger co-stimulation [4]
Vaccine-Induced CTL Rate57%45%Supports multi-epitope vaccine design [1] [3]
Association with Clinical StabilityStronger correlationWeaker correlationp53 (149-157) responses may better reflect anti-tumor efficacy [1]

Properties

Product Name

p53 (149-157)

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